molecular formula C22H22ClN B1664737 Spiro(2-cyclohexene-1,5'-(5H)dibenzo(a,d)cyclohepten)-4-amine, 3'-chloro-N,N-dimethyl-, (1S-cis)- CAS No. 69319-52-4

Spiro(2-cyclohexene-1,5'-(5H)dibenzo(a,d)cyclohepten)-4-amine, 3'-chloro-N,N-dimethyl-, (1S-cis)-

Cat. No.: B1664737
CAS No.: 69319-52-4
M. Wt: 335.9 g/mol
InChI Key: FZXSXMYFIZKXPT-SIKLNZKXSA-N
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Description

5’-Chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2’-tricyclo[94003,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, suggesting that it may still be in the research and development phase. Typically, industrial synthesis would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5’-Chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2’-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5’-Chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2’-tricyclo[940

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2’-tricyclo[94003,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine stands out due to its spiro structure, which imparts unique chemical and physical properties

Properties

CAS No.

69319-52-4

Molecular Formula

C22H22ClN

Molecular Weight

335.9 g/mol

IUPAC Name

5'-chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine

InChI

InChI=1S/C22H22ClN/c1-24(2)19-11-13-22(14-12-19)20-6-4-3-5-16(20)7-8-17-9-10-18(23)15-21(17)22/h3-11,13,15,19H,12,14H2,1-2H3

InChI Key

FZXSXMYFIZKXPT-SIKLNZKXSA-N

SMILES

CN(C)C1CCC2(C=C1)C3=CC=CC=C3C=CC4=C2C=C(C=C4)Cl

Canonical SMILES

CN(C)C1CCC2(C=C1)C3=CC=CC=C3C=CC4=C2C=C(C=C4)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A 31472
A-31472
A31472

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro(2-cyclohexene-1,5'-(5H)dibenzo(a,d)cyclohepten)-4-amine, 3'-chloro-N,N-dimethyl-, (1S-cis)-
Reactant of Route 2
Spiro(2-cyclohexene-1,5'-(5H)dibenzo(a,d)cyclohepten)-4-amine, 3'-chloro-N,N-dimethyl-, (1S-cis)-
Reactant of Route 3
Spiro(2-cyclohexene-1,5'-(5H)dibenzo(a,d)cyclohepten)-4-amine, 3'-chloro-N,N-dimethyl-, (1S-cis)-
Reactant of Route 4
Spiro(2-cyclohexene-1,5'-(5H)dibenzo(a,d)cyclohepten)-4-amine, 3'-chloro-N,N-dimethyl-, (1S-cis)-
Reactant of Route 5
Spiro(2-cyclohexene-1,5'-(5H)dibenzo(a,d)cyclohepten)-4-amine, 3'-chloro-N,N-dimethyl-, (1S-cis)-
Reactant of Route 6
Spiro(2-cyclohexene-1,5'-(5H)dibenzo(a,d)cyclohepten)-4-amine, 3'-chloro-N,N-dimethyl-, (1S-cis)-

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